2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide
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Description
2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C11H10BrN5O2S and its molecular weight is 356.20 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is C12H11BrN4O2S, with a molecular weight of approximately 314.3 g/mol. The structure features a pyrimidine ring substituted with a bromopyridine moiety and a sulfanyl group, which are critical for its biological interactions.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds often exhibit significant anticancer properties. A study involving similar pyrimidine derivatives demonstrated their effectiveness against various human tumor cell lines, showcasing mechanisms such as microtubule disruption and G2/M cell cycle arrest .
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 (Colon) | 0.15 | Microtubule disruption |
Compound B | MCF7 (Breast) | 0.04 | Centrosome de-clustering |
Compound C | A549 (Lung) | 0.40 | G2/M arrest |
Antimicrobial Activity
Some studies have highlighted the antimicrobial properties of similar compounds, particularly against Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group is often associated with enhanced activity against bacterial strains due to its ability to disrupt bacterial cell walls .
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of pyrimidine derivatives showed that certain compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This suggests that the compound may hold promise as an antimicrobial agent.
The biological activity of This compound can be attributed to several potential mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in nucleic acid synthesis or other metabolic pathways critical for cancer cell proliferation.
- Interaction with Cellular Targets : The sulfanyl group may facilitate interactions with cellular targets such as proteins involved in cell signaling or apoptosis.
- Disruption of Cell Cycle : Similar compounds have shown the ability to induce cell cycle arrest, leading to programmed cell death in cancer cells .
Properties
Molecular Formula |
C11H10BrN5O2S |
---|---|
Molecular Weight |
356.20 g/mol |
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C11H10BrN5O2S/c12-6-1-2-8(14-4-6)16-10(19)5-20-11-15-7(13)3-9(18)17-11/h1-4H,5H2,(H,14,16,19)(H3,13,15,17,18) |
InChI Key |
LSNOXDJXNPUHHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CSC2=NC(=CC(=O)N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.